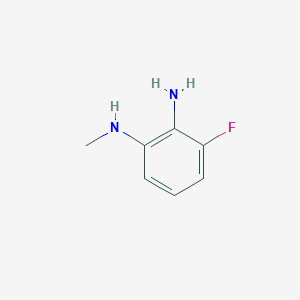

3-Fluoro-N1-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality 3-Fluoro-N1-methylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-N1-methylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJWZLKKWVVQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287148 | |

| Record name | 3-Fluoro-N1-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947255-03-0 | |

| Record name | 3-Fluoro-N1-methyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947255-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-N1-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-N1-methylbenzene-1,2-diamine CAS number 947255-03-0

An In-Depth Technical Guide to 3-Fluoro-N1-methylbenzene-1,2-diamine (CAS 947255-03-0)

Abstract

3-Fluoro-N1-methylbenzene-1,2-diamine is a substituted phenylenediamine that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring a fluorine atom, a primary amine, and a secondary N-methyl amine ortho to each other, makes it a highly valuable intermediate for constructing complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a validated synthetic approach, robust analytical characterization methods, and critical safety protocols. The insights herein are curated to empower researchers in medicinal chemistry and materials science to effectively utilize this compound in their discovery and development workflows. Substituted diaminobenzenes are recognized as vital starting materials for a wide array of biologically active compounds, including arylbenzimidazoles and benzotriazolium salts[1].

Core Compound Profile & Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step toward its successful application. 3-Fluoro-N1-methylbenzene-1,2-diamine is a nuanced molecule whose reactivity is governed by the interplay of its electron-donating amine groups and the electron-withdrawing fluorine atom.

Key Identifiers and Properties

The following table summarizes the essential physicochemical data for this compound, compiled from authoritative databases[2][3].

| Property | Value | Source(s) |

| CAS Number | 947255-03-0 | [2][3] |

| Molecular Formula | C₇H₉FN₂ | [2][3] |

| Molecular Weight | 140.16 g/mol | [2][3] |

| IUPAC Name | 3-fluoro-N1-methylbenzene-1,2-diamine | [2] |

| SMILES | CNC1=C(C(=CC=C1)F)N | [2] |

| InChIKey | LAJWZLKKWVVQBH-UHFFFAOYSA-N | [2] |

| Calculated LogP (XLogP3) | 1.3 | [2] |

| Storage Conditions | Recommended: +4°C, Refrigerated | [3][4] |

Synthesis and Purification: A Mechanistic Approach

While a specific, peer-reviewed synthesis for 3-Fluoro-N1-methylbenzene-1,2-diamine is not widely published, a robust and logical pathway can be designed based on well-established reactions for analogous phenylenediamines[5][6][7]. The most reliable method involves the selective reduction of a nitroaniline precursor.

Proposed Synthetic Pathway

The synthesis hinges on the catalytic transfer hydrogenation of a suitable N-methylated fluoro-nitroaniline. This method is favored for its high yield, selectivity, and environmentally benign nature compared to other reduction techniques[6]. The logical precursor, 3-fluoro-N-methyl-2-nitroaniline , can be reduced to the target diamine.

The overall transformation is: 3-fluoro-N-methyl-2-nitroaniline → 3-Fluoro-N1-methylbenzene-1,2-diamine

A general patent describes a two-step process for similar compounds: methylation of a nitroaniline followed by reduction, which avoids the formation of N,N-dimethyl byproducts and is suitable for industrial scale-up[7].

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative procedure adapted from the synthesis of structurally similar compounds, such as 3-methyl-1,2-phenylenediamine, which is prepared by the reduction of 2-methyl-6-nitroaniline[8].

Objective: To reduce the nitro group of 3-fluoro-N-methyl-2-nitroaniline to a primary amine, yielding the final product.

Materials:

-

3-fluoro-N-methyl-2-nitroaniline (1 equivalent)

-

Palladium on carbon (5% Pd/C, ~0.1 g per 30 mmol of substrate)

-

Methanol (as solvent)

-

Hydrogen source (Hydrogen gas cylinder or a hydrogen donor like hydrazine hydrate)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Step-by-Step Methodology:

-

Reactor Setup: A hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask equipped for balloon hydrogenation) is charged with a solution of 3-fluoro-N-methyl-2-nitroaniline dissolved in methanol.

-

Inerting: The vessel is purged with an inert gas (N₂ or Ar) to remove all oxygen. This is a critical safety step, as hydrogen and palladium can be pyrophoric in the presence of air.

-

Catalyst Addition: The 5% Pd/C catalyst is carefully added to the solution under the inert atmosphere.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

-

Causality: Palladium on carbon is an excellent catalyst for hydrogenation. It provides a surface (the carbon support) for the catalyst (palladium), where the nitro compound and hydrogen can adsorb and react efficiently. The reaction proceeds until the theoretical amount of hydrogen is consumed, which can be monitored by a pressure gauge.

-

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up:

-

Upon completion, the reaction vessel is carefully purged again with inert gas to remove excess hydrogen.

-

The catalyst is removed by vacuum filtration through a pad of Celite®. Causality: Celite is a diatomaceous earth filter aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring a particle-free filtrate.

-

The filtrate is concentrated under reduced pressure (rotary evaporation) to remove the methanol.

-

-

Purification: The resulting crude residue can be purified by crystallization from a suitable solvent system (e.g., petroleum ether or an ethyl acetate/hexane mixture) to yield the final product as a crystalline solid[8].

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target diamine.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound.

Standard QC Methodologies

A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra will reveal the precise arrangement of atoms and the success of the nitro group reduction.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) is used to determine the exact mass to within a few parts per million.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically reported as a percentage area of the main peak.

Expected Analytical Data

The following table outlines the expected data for a successfully synthesized and purified sample.

| Analysis Type | Expected Results |

| ¹H NMR | - Aromatic Protons (3H): Complex multiplets in the aromatic region (~6.5-7.5 ppm), showing splitting from H-H and H-F couplings.- Amine Protons (3H): Two broad singlets for the -NH₂ (2H) and -NHCH₃ (1H) groups, which may exchange with D₂O.- Methyl Protons (3H): A singlet or doublet (due to coupling with N-H) for the -CH₃ group, typically around 2.8-3.2 ppm. |

| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The carbon attached to fluorine will appear as a doublet with a large C-F coupling constant. |

| MS (ESI+) | - [M+H]⁺: Expected peak at m/z = 141.08, corresponding to the protonated molecule (C₇H₁₀FN₂⁺). |

| HPLC | - Purity: >95% (ideally >98%) by peak area integration at a suitable wavelength (e.g., 254 nm). |

Quality Control Workflow Diagram

Caption: Standard workflow for analytical quality control.

Safety, Handling, and Storage

3-Fluoro-N1-methylbenzene-1,2-diamine is classified as a hazardous substance and requires strict handling protocols. The GHS hazard information is derived from the ECHA C&L Inventory[2].

GHS Hazard Identification

-

Pictograms: Danger

-

Hazard Statements:

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation[9][10].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[11].

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure exposed skin is not in contact with the material.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[10].

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[9][10]. For long-term stability, refrigeration at +4°C is recommended[3][4]. Store away from incompatible materials such as strong oxidizing agents[11].

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Conclusion

3-Fluoro-N1-methylbenzene-1,2-diamine (CAS 947255-03-0) is a potent chemical intermediate with significant utility in the synthesis of novel pharmaceuticals and advanced materials. Its successful and safe application is predicated on a thorough understanding of its properties, a well-designed synthetic route, stringent analytical validation, and uncompromising adherence to safety protocols. This guide provides the foundational knowledge and practical insights required for researchers to leverage this valuable building block to its full potential.

References

-

PubChem. (n.d.). 3-Fluoro-N1-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Yang, X.-L., Feng, Z.-Q., & Hao, L.-Y. (2012). 3-Methylbenzene-1,2-diamine. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]

-

Yang, X.-L., Feng, Z.-Q., & Hao, L.-Y. (2012). 3-Methylbenzene-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3346. Retrieved from [Link]

-

PrepChem.com. (n.d.). (a) Preparation of 3-methyl-1,2-phenylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Fluoro-o-phenylenediamine. Retrieved from [Link]

-

Banks, R. E., Haszeldine, R. N., & Lalu, J. P. (1966). N-fluoro-compounds. Part I. Synthesis of N-fluoro-compounds by direct fluorination of aqueous substrates. Journal of the Chemical Society C: Organic, 1514. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

NMR Laboratory 1. (n.d.). Content of laboratory work. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | CID 54023234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EnamineStore [enaminestore.com]

- 4. 4-Fluoro-N1-methylbenzene-1,2-diamine | 401567-10-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methylbenzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Solubility of 3-Fluoro-N1-methylbenzene-1,2-diamine in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-N1-methylbenzene-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a major cause of attrition. Among these properties, solubility is a critical determinant of a drug's fate in the body. Insufficient solubility can lead to low absorption and bioavailability, rendering an otherwise potent compound ineffective.[1] Therefore, a thorough understanding and empirical determination of a compound's solubility profile early in the development process is not just advantageous, but essential.[2]

3-Fluoro-N1-methylbenzene-1,2-diamine (C₇H₉FN₂) is an aromatic diamine with structural motifs that are common in medicinal chemistry.[3] The presence of a fluorine atom and an N-methyl group suggests a nuanced solubility profile that warrants careful investigation. This guide will delve into the theoretical and practical aspects of assessing the solubility of this compound in organic solvents, which are crucial for various stages of drug development, from synthesis and purification to formulation and preclinical testing.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure of 3-Fluoro-N1-methylbenzene-1,2-diamine is paramount to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂ | PubChem[3] |

| Molecular Weight | 140.16 g/mol | PubChem[3] |

| XLogP3 | 1.3 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

The XLogP3 value of 1.3 suggests a moderate level of lipophilicity. The presence of two hydrogen bond donors (the primary and secondary amine groups) and three acceptors (the two nitrogen atoms and the fluorine atom) indicates the potential for significant interactions with both protic and aprotic polar solvents.

The Influence of the Fluorine Substituent

The introduction of a fluorine atom into an organic molecule can have profound effects on its physicochemical properties.[4] Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule, impacting pKa, dipole moment, and chemical reactivity.[5] In the context of solubility, the effects of fluorination can be complex:

-

Increased Lipophilicity: In many cases, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity, potentially enhancing its solubility in nonpolar organic solvents.[6]

-

Altered Hydrogen Bonding: A fluorine atom can act as a weak hydrogen bond acceptor. More significantly, its strong electron-withdrawing effect can increase the acidity of nearby N-H bonds, making them more potent hydrogen bond donors and potentially improving solvation in protic solvents.[7]

-

Metabolic Stability: Fluorine substitution at a potential site of metabolism can block oxidation, which is a key consideration in drug design, though not directly related to solubility.[5]

The Impact of N-Methylation

N-methylation is a common strategy in medicinal chemistry to modulate a compound's properties.[8] The effect of N-methylation on solubility is not always straightforward and can be highly dependent on the molecular context.[9][10]

-

Reduced Hydrogen Bonding: The conversion of a primary amine to a secondary amine reduces the number of N-H hydrogen bond donors by one. This can decrease solubility in highly polar, protic solvents where hydrogen bonding is the dominant intermolecular force.

-

Increased Lipophilicity: The addition of a methyl group generally increases the nonpolar surface area of the molecule, which can lead to increased lipophilicity and better solubility in less polar solvents.[9]

-

Conformational Changes: N-methylation can induce conformational changes that may either shield or expose other polar functional groups, thereby indirectly affecting solubility.[10]

The interplay of these effects for 3-Fluoro-N1-methylbenzene-1,2-diamine will determine its solubility in a given solvent. A systematic experimental evaluation is therefore essential.

Theoretical Framework for Solubility

Solubility is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic principle that a substance will dissolve in a solvent if the Gibbs free energy of the system decreases. This is influenced by the enthalpy and entropy of mixing. For a solid to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11][12] It measures the equilibrium concentration of a compound in a solvent at a specific temperature.

Materials and Equipment

-

3-Fluoro-N1-methylbenzene-1,2-diamine (solid)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

Volumetric flasks and pipettes

Experimental Workflow

Detailed Protocol

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 3-Fluoro-N1-methylbenzene-1,2-diamine of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze the calibration standards by HPLC or LC-MS to generate a calibration curve (peak area vs. concentration).

-

-

Sample Preparation:

-

Add an excess amount of solid 3-Fluoro-N1-methylbenzene-1,2-diamine to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be visible after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[11] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any remaining undissolved particles. Alternatively, centrifuge the samples and carefully collect the supernatant.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC or LC-MS using the same method as for the calibration standards.

-

-

Data Analysis:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of 3-Fluoro-N1-methylbenzene-1,2-diamine in that solvent at the specified temperature.

-

Anticipated Solubility Profile and Interpretation

Based on the structural features of 3-Fluoro-N1-methylbenzene-1,2-diamine, a hypothetical solubility profile can be predicted. This should be confirmed and refined with experimental data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl groups of the solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The molecule has a significant dipole moment and can engage in dipole-dipole interactions. |

| Nonpolar | Toluene, Heptane | Low to Moderate | The aromatic ring and methyl group provide some nonpolar character, but the polar amine and fluorine groups will limit solubility. |

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 3-Fluoro-N1-methylbenzene-1,2-diamine in organic solvents. By combining a theoretical understanding of its structural features with a robust experimental protocol, researchers can generate the critical data needed to advance their drug development programs. Future work should focus on generating a comprehensive experimental dataset for a wide range of pharmaceutically relevant solvents and at different temperatures. Additionally, the determination of solubility in aqueous buffers at various pH values will be crucial for predicting its behavior in physiological environments.

References

-

PubChem. (n.d.). N-Methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-N1-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved January 26, 2026, from [Link]

-

Ma, J. A., & Cahard, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(23), 6398-6413. [Link]

-

SDD. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. Sygnature Discovery. Retrieved January 26, 2026, from [Link]

-

Yang, X. L., Feng, Z. Q., & Hao, L. Y. (2012). 3-Methylbenzene-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3346. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved January 26, 2026, from [Link]

-

Deane, C. M., & Kenny, P. W. (2014). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 5(11), 1663-1672. [Link]

-

Lin, C. L., & Lin, J. T. (2011). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Mini reviews in medicinal chemistry, 11(10), 863–874. [Link]

-

Berger, F., de la Torre, K., & Wagner, A. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules (Basel, Switzerland), 27(15), 4994. [Link]

-

Ciupak, O., Biernacki, K., Rachon, J., Witt, D., & Demkowicz, S. (2023). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Research Square. [Link]

-

PubChem. (n.d.). 3-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. [Link]

-

Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 26, 2026, from [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 57(19), 7987–8007. [Link]

-

Li, H., Wang, H., Li, Y., Wang, Y., & Chen, C. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. [Link]

-

Siegemund, G., Schwertfeger, W., Feiring, A., Smart, B., Behr, F., Vogel, H., & McKusick, B. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved January 26, 2026, from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 3-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | CID 54023234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 10. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. raytor.com [raytor.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Reactivity Profile of 3-Fluoro-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-N1-methylbenzene-1,2-diamine is a substituted ortho-phenylenediamine that presents a compelling case study in regioselective chemistry. Possessing two amine groups with distinct electronic and steric environments—a primary amine at the 2-position and a secondary N-methylated amine at the 1-position, further influenced by a fluorine atom at the 3-position—this molecule offers a nuanced reactivity profile. This technical guide provides a comprehensive analysis of the factors governing the differential reactivity of these two amine centers. We will delve into the electronic and steric effects of the substituents, predict the regioselectivity of common synthetic transformations such as acylation, sulfonylation, and diazotization, and provide experimentally grounded protocols to exploit this differential reactivity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the strategic design of synthetic routes involving this versatile building block.

Introduction: The Chemical Landscape of 3-Fluoro-N1-methylbenzene-1,2-diamine

Ortho-phenylenediamines are a cornerstone of heterocyclic chemistry, most notably in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The introduction of substituents onto the aromatic ring and the nitrogen atoms allows for the fine-tuning of the molecule's physical, chemical, and biological properties. 3-Fluoro-N1-methylbenzene-1,2-diamine (Figure 1) is a prime example of such a tailored building block.

Figure 1. Structure of 3-Fluoro-N1-methylbenzene-1,2-diamine.

The strategic placement of the fluoro, methyl, and two amino groups at adjacent positions on the benzene ring creates a system where the two nitrogen atoms are chemically non-equivalent. Understanding and predicting the reactivity of each amine group is paramount for its effective utilization in multi-step syntheses. This guide will dissect the interplay of inductive, resonance, and steric effects to provide a predictive framework for the regioselective functionalization of this molecule.

Unraveling the Differentiated Reactivity: A Tale of Two Amines

The reactivity of the primary amine (-NH₂) at the C2 position and the secondary amine (-NHCH₃) at the C1 position is governed by a delicate balance of electronic and steric factors.

Electronic Effects: The Push and Pull of Substituents

The nucleophilicity and basicity of an aromatic amine are significantly influenced by the electronic nature of the substituents on the ring and on the nitrogen atom itself.

-

The Fluorine Atom (-F): Located at the C3 position, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is most pronounced at the ortho and meta positions. For the primary amine at C2, the fluorine at C3 is in an ortho position, leading to a significant decrease in its electron density. This reduction in electron density makes the C2-NH₂ group less basic and less nucleophilic.

-

The N-Methyl Group (-CH₃): The methyl group attached to the nitrogen at C1 is an electron-donating group (+I effect). This inductive effect increases the electron density on the nitrogen atom of the secondary amine, thereby enhancing its basicity and nucleophilicity compared to a non-alkylated aniline.

The interplay of these electronic effects is summarized in the table below:

| Amine Group | Position | Key Electronic Influences | Predicted Basicity/Nucleophilicity |

| Primary Amine | C2 | Strong -I effect from ortho-Fluoro group | Decreased |

| Secondary Amine | C1 | +I effect from N-Methyl group | Increased |

Based on these electronic considerations alone, the secondary amine at C1 is predicted to be the more reactive site for electrophilic attack.

Steric Effects: The Gatekeeper of Reactivity

Steric hindrance plays a crucial role in dictating the accessibility of the lone pair of electrons on the nitrogen atoms to incoming electrophiles.

-

The N-Methyl Group (-CH₃): The presence of the methyl group on the C1-amine introduces steric bulk around this nitrogen atom. This steric hindrance can impede the approach of bulky electrophiles, potentially favoring reaction at the less hindered primary amine at C2. The "ortho effect" in substituted anilines, where an ortho substituent can sterically hinder the solvation of the anilinium ion, also contributes to a decrease in basicity.[1][2]

-

The Primary Amine (-NH₂): The primary amine at C2 is sterically less encumbered compared to the N-methylated amine, making it more accessible to a wider range of reagents.

The following diagram illustrates the steric environments of the two amine groups.

Sources

Methodological & Application

Synthesis of 3-Fluoro-N1-methylbenzene-1,2-diamine from 1-fluoro-2-nitrobenzene

Application Note: A-0089

Title: A-0089: High-Yield Synthesis of 3-Fluoro-N1-methylbenzene-1,2-diamine from 1-Fluoro-2-nitrobenzene for Pharmaceutical and Materials Science Applications

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-Fluoro-N1-methylbenzene-1,2-diamine, a valuable building block in pharmaceutical and materials science research. Starting from the commercially available 1-fluoro-2-nitrobenzene, the synthesis involves a nucleophilic aromatic substitution with methylamine, followed by a robust reduction of the nitro group. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and scalability. The described methodology is designed for researchers in drug development and chemical synthesis, providing a reliable pathway to this important intermediate.

Introduction

Substituted phenylenediamines are a critical class of intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] Specifically, fluorinated and N-alkylated phenylenediamines are of significant interest due to the unique physicochemical properties imparted by the fluorine atom and the modulation of reactivity and solubility by the N-alkyl group. The target molecule, 3-Fluoro-N1-methylbenzene-1,2-diamine, serves as a key precursor for the development of benzimidazoles, benzotriazoles, and other heterocyclic systems with diverse biological activities.[3] This document outlines a validated, efficient, and scalable two-step synthesis from 1-fluoro-2-nitrobenzene.

Overall Synthetic Scheme

The synthesis proceeds in two distinct steps:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) - Reaction of 1-fluoro-2-nitrobenzene with methylamine to form 3-Fluoro-N-methyl-2-nitroaniline.

-

Step 2: Nitro Group Reduction - Reduction of the nitro intermediate to the desired 3-Fluoro-N1-methylbenzene-1,2-diamine using a suitable reducing agent.

Caption: Overall two-step synthesis pathway.

Mechanistic Considerations

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step is a classic SNAr reaction. The electron-withdrawing nitro group (-NO2) strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom is a good leaving group in this context. Methylamine, a potent nucleophile, attacks the carbon atom bearing the fluorine, proceeding through a resonance-stabilized Meisenheimer complex. Subsequent departure of the fluoride ion yields the N-methylated product.

Step 2: Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[4] This process involves a six-electron transfer.[5] While various methods exist, including catalytic hydrogenation and metal-acid reductions, this protocol will focus on a common laboratory-scale method.[5][6] The mechanism generally proceeds through several intermediates, such as nitroso and hydroxylamine species, before reaching the final amine.[7]

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 1-Fluoro-2-nitrobenzene | 99% | Sigma-Aldrich[8] |

| Methylamine solution | 40 wt. % in H2O | Acros Organics |

| Ethanol | 200 proof, ACS grade | Fisher Scientific |

| Sodium Borohydride | ≥97%, extra pure | Carl ROTH |

| Dichloromethane (DCM) | ACS grade | VWR |

| Magnesium Sulfate (MgSO4) | Anhydrous | Alfa Aesar |

| Round-bottom flasks | Various sizes | Pyrex |

| Magnetic stirrer with heating | IKA | |

| Reflux condenser | Chemglass | |

| Separatory funnel | ||

| Rotary evaporator | Heidolph |

Step 1: Synthesis of 3-Fluoro-N-methyl-2-nitroaniline

Caption: Experimental workflow for Step 1.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol).

-

Add ethanol (100 mL) and stir until the starting material is fully dissolved.

-

Slowly add the methylamine solution (40 wt. % in H2O, 16.5 mL, 212.7 mmol) dropwise over 15 minutes. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and dichloromethane (DCM, 50 mL).

-

Transfer the mixture to a separatory funnel, shake, and separate the layers.

-

Extract the aqueous layer with an additional portion of DCM (25 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield the crude product, 3-Fluoro-N-methyl-2-nitroaniline, as a yellow-orange solid. The product is often of sufficient purity for the next step.

-

Expected Yield: 9.8 - 10.5 g (82-88%)

-

Characterization: 1H NMR, 13C NMR, LC-MS

-

Step 2: Reduction of 3-Fluoro-N-methyl-2-nitroaniline

Caption: Experimental workflow for Step 2.

Procedure:

-

In a 500 mL round-bottom flask, suspend 3-Fluoro-N-methyl-2-nitroaniline (10.0 g, 58.8 mmol) in ethanol (200 mL).

-

Cool the mixture to 0 °C in an ice-water bath with vigorous stirring.

-

Carefully add sodium borohydride (11.1 g, 294 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Gas evolution (hydrogen) will be observed.[9]

-

After the addition is complete, stir the reaction at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C.

-

Concentrate the mixture on a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter and concentrate in vacuo to obtain the crude 3-Fluoro-N1-methylbenzene-1,2-diamine.

-

If necessary, purify the product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Expected Yield: 7.2 - 7.9 g (78-85%)

-

Characterization: 1H NMR, 13C NMR, LC-MS, HRMS

-

Safety and Handling Precautions

5.1. Chemical Hazards

| Chemical | Hazards | Handling Precautions |

| 1-Fluoro-2-nitrobenzene | Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure. | Handle in a chemical fume hood. Wear appropriate PPE including gloves, lab coat, and safety glasses.[10][11] Avoid breathing vapors. |

| Methylamine | Flammable, corrosive, toxic. | Work in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate PPE. |

| Sodium Borohydride | Water-reactive, releasing flammable gases.[9] Toxic if swallowed or in contact with skin.[9] Causes severe skin burns and eye damage.[9] | Handle under an inert atmosphere if possible, and protect from moisture.[9] Avoid contact with water and acids.[12] Use in a fume hood. |

| Dichloromethane (DCM) | Suspected carcinogen, skin and eye irritant. | Use in a fume hood. Wear appropriate PPE. |

5.2. Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[13] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications

Substituted phenylenediamines are versatile building blocks in organic synthesis.[3] 3-Fluoro-N1-methylbenzene-1,2-diamine can be utilized in the synthesis of:

-

Bioactive Heterocycles: As a precursor for benzimidazoles, which are present in numerous FDA-approved drugs.

-

Materials Science: For the development of novel polyamides and other polymers with enhanced thermal stability and specific electronic properties.

-

Agrochemicals: As a scaffold for new classes of herbicides and fungicides.

Conclusion

The two-step synthesis of 3-Fluoro-N1-methylbenzene-1,2-diamine from 1-fluoro-2-nitrobenzene presented in this application note is a reliable and high-yielding procedure suitable for laboratory and pilot scales. The protocol provides detailed instructions, safety information, and mechanistic context to enable researchers to successfully synthesize this valuable intermediate for their research and development needs.

References

- Vertex AI Search. (2014).

- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- University of California. (2012).

- Fisher Scientific. (2025).

- ACS Publications. (n.d.).

- ACS Publications. (n.d.).

- Sigma-Aldrich. (2024).

- MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- YouTube. (2021). Mechanism of Reduction of Nitrobenzene to Aniline, For Class +1,+2, NEET JEE BSc Students.

- ACS Publications. (2023).

- Carl ROTH. (n.d.).

- ResearchGate. (n.d.). Selective mono‐N‐methylation of various substituted diamines using....

- National Institutes of Health. (n.d.).

- The Ohio State University. (n.d.). Sodium Borohydride SOP.

- Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of.

- ResearchGate. (n.d.). 3-Methylbenzene-1,2-diamine.

- MDPI. (n.d.). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Thermo Fisher Scientific. (2025).

- Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (2025).

- ChemicalBook. (n.d.). 1-Fluoro-3-nitrobenzene synthesis.

- ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products.

- ChemicalBook. (2025).

- ACS Publications. (2021).

- ResearchGate. (2025). Reduction of Nitrobenzene to Aniline.

- ACS Publications. (n.d.). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.

- Duke University. (n.d.).

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- PubMed. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights.

- Sigma-Aldrich. (n.d.). 1-Fluoro-2-nitrobenzene 99%.

Sources

- 1. Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 8. 1-Fluoro-2-nitrobenzene 99 1493-27-2 [sigmaaldrich.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemistry.osu.edu [chemistry.osu.edu]

- 13. 1-Fluoro-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]

The Strategic Application of 3-Fluoro-N1-methylbenzene-1,2-diamine in Modern Medicinal Chemistry: A Guide for Researchers

In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of synthetic intermediates, 3-Fluoro-N1-methylbenzene-1,2-diamine has emerged as a particularly valuable scaffold. Its unique structural features—a fluorine substituent, a methylated amine, and an ortho-diamine arrangement—provide a powerful toolkit for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the application of 3-Fluoro-N1-methylbenzene-1,2-diamine, offering detailed protocols and insights into its strategic deployment in medicinal chemistry programs, with a particular focus on the synthesis of kinase and PARP inhibitors.

The Rationale for Fluorination and N-Methylation: Enhancing Drug-Like Properties

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a variety of pharmacokinetic and physicochemical properties.[1] The small van der Waals radius of fluorine (1.47 Å) allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity (3.98 on the Pauling scale) can profoundly influence the local electronic environment of a molecule.[1] This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced binding affinity to target proteins through favorable electrostatic interactions, and increased membrane permeability.

The N-methylation of the diamine introduces another layer of control. The methyl group can provide steric hindrance that influences the conformation of the final molecule, potentially locking it into a bioactive conformation. Furthermore, it can modulate the basicity of the nitrogen atom, which can be critical for optimizing interactions with the biological target and improving oral bioavailability. The combination of these features makes 3-Fluoro-N1-methylbenzene-1,2-diamine a highly attractive starting material for the synthesis of complex heterocyclic systems with therapeutic potential.

Core Application: A Gateway to Bioactive Benzimidazoles

A primary and highly effective application of 3-Fluoro-N1-methylbenzene-1,2-diamine is in the synthesis of substituted benzimidazoles. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates with diverse biological activities, including antiviral, antifungal, and anticancer properties. The ortho-diamine functionality of 3-Fluoro-N1-methylbenzene-1,2-diamine provides a reactive handle for the facile construction of the benzimidazole ring system through condensation with various electrophilic partners.

Synthesis of 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine: A Key Intermediate

A crucial intermediate that can be readily synthesized from 3-Fluoro-N1-methylbenzene-1,2-diamine is 5-fluoro-1-methyl-1H-benzo[d]imidazol-2-amine. This compound serves as a versatile platform for further elaboration into more complex drug molecules.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine

This two-step protocol provides a reliable method for the synthesis of the title compound, starting from commercially available 2,4-difluoronitrobenzene.

Step 1: Synthesis of 4-Fluoro-N-methyl-2-nitroaniline

-

Reaction: To a solution of 1,4-difluoro-2-nitrobenzene (20 g, 126 mmol) in a sealed tube, add aqueous methylamine (120 mL, 377 mmol) at room temperature.

-

Reaction Time: Allow the reaction to stir for 5 hours.

-

Work-up: Monitor the reaction progress by TLC and LCMS. Upon completion, quench the reaction mixture with ice-cold water (100 mL) and stir for 10 minutes. A solid precipitate will form. Filter the solid and dry it under vacuum.

-

Yield: This procedure affords crude 4-fluoro-N-methyl-2-nitroaniline (18 g, 84%) as an orange solid.

Step 2: Synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine

-

Reaction: To a stirred solution of 4-fluoro-N-methyl-2-nitroaniline (18 g, 106 mmol) in ethyl acetate (90 mL) and demineralized water (90 mL) at room temperature, add zinc dust (69.2 g, 1.06 mol) and ammonium chloride (84.9 g, 1.59 mol).

-

Reaction Time: Stir the resulting reaction mixture for 3 hours at room temperature.

-

Work-up: Monitor the reaction progress by TLC and LCMS. After completion, filter the reaction mixture through a celite bed and wash the celite bed with ethyl acetate (2 x 50 mL). Dilute the resulting filtrate with demineralized water (300 mL) and extract with ethyl acetate (2 x 250 mL). Separate the organic layer, dry it over anhydrous sodium sulphate, and concentrate under reduced pressure.

-

Yield: This procedure affords crude 4-fluoro-N1-methylbenzene-1,2-diamine (14 g, 94%) as a brown solid.

Protocol 2: Synthesis of 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine from 4-Fluoro-N1-methylbenzene-1,2-diamine

This protocol details the cyclization of the diamine to form the corresponding benzimidazole.

-

Reaction: To a stirred solution of 4-fluoro-N1-methylbenzene-1,2-diamine, add an appropriate cyclizing agent. Common reagents for this transformation include cyanogen bromide or a carbodiimide followed by an amine source.

-

Reaction Conditions: The reaction conditions will vary depending on the chosen cyclizing agent. Typically, the reaction is carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures.

-

Work-up: Upon completion of the reaction, the product can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Application in the Synthesis of Kinase and PARP Inhibitors

The 5-fluoro-1-methyl-1H-benzo[d]imidazol-2-amine scaffold is a key building block in the synthesis of potent and selective inhibitors of various protein kinases and poly(ADP-ribose) polymerase (PARP). These enzymes are critical targets in oncology, and their inhibition has led to the development of several successful cancer therapies.

Kinase Inhibitors

The benzimidazole core can be readily functionalized at the 2-amino position and on the benzene ring to generate libraries of compounds for screening against various kinase targets. The fluorine atom at the 5-position can enhance binding to the ATP-binding pocket of many kinases through favorable interactions with the hinge region. The N-methyl group can provide a vector for further substitution to explore different regions of the kinase active site.

PARP Inhibitors

PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in the DNA damage repair pathway, such as those with BRCA1/2 mutations. The benzimidazole scaffold can be elaborated to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP enzymes. The 5-fluoro-1-methyl-1H-benzo[d]imidazol-2-amine core provides a solid foundation for the design of potent and selective PARP inhibitors.

Data Presentation

| Compound | Starting Material | Key Transformation | Therapeutic Target | Reference |

| 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine | 4-Fluoro-N1-methylbenzene-1,2-diamine | Cyclization with cyanogen bromide | Intermediate | Patent WO2024130173A1 |

| Substituted Benzimidazole | 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine | N-arylation/amidation | Kinases, PARP | General literature |

Visualizations

Experimental Workflow: Synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine

Caption: Synthetic pathway for 3-Fluoro-N1-methylbenzene-1,2-diamine.

Logical Relationship: From Building Block to Bioactive Scaffold

Caption: The role of the diamine in generating bioactive scaffolds.

Conclusion

3-Fluoro-N1-methylbenzene-1,2-diamine is a versatile and highly valuable building block in medicinal chemistry. Its strategic incorporation into drug discovery programs, particularly for the synthesis of benzimidazole-based kinase and PARP inhibitors, offers a powerful approach to fine-tuning the properties of lead compounds. The synthetic protocols provided herein are robust and scalable, enabling the efficient production of key intermediates. As the demand for novel and effective therapeutics continues to grow, the importance of intelligently designed building blocks like 3-Fluoro-N1-methylbenzene-1,2-diamine will undoubtedly continue to increase.

References

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

- Benzimidazole derivatives.

Sources

Application Notes and Protocols for the Reduction of Nitroanilines to Diamines

Introduction: The Strategic Importance of Phenylenediamines

Phenylenediamines (or diaminobenzenes) are cornerstone chemical intermediates in a vast array of industrial and research applications. Their utility stems from the presence of two reactive amine functionalities on an aromatic ring, making them ideal precursors for high-performance polymers such as aramids, polyimides, and polyurethanes. They are also integral to the synthesis of antioxidants, vulcanization accelerators in the rubber industry, and, perhaps most visibly, as key components in the formulation of hair dyes and pigments.[1][2] The controlled and efficient synthesis of phenylenediamines from their nitroaniline precursors is, therefore, a reaction of significant academic and commercial interest.

This document provides a comprehensive guide to the experimental setups for the reduction of nitroanilines. It is designed for researchers, scientists, and professionals in drug development and materials science, offering not just procedural steps, but also the underlying chemical rationale to empower informed experimental design and troubleshooting.

Choosing Your Reduction Strategy: A Comparative Overview

The conversion of a nitro group to an amine is a six-electron reduction. Several methodologies can achieve this transformation, each with its own set of advantages and limitations. The choice of method is often dictated by factors such as the substrate's sensitivity to reaction conditions, the desired scale of the reaction, available equipment, and considerations of cost and environmental impact.

| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas with Pd/C or Raney® Ni catalyst | 1-5 MPa H₂, 50-120°C, various solvents | High yield and purity, clean reaction, catalyst can be recycled.[3] | Requires specialized high-pressure equipment, potential for side reactions with other reducible functional groups.[4] |

| Bechamp Reduction | Iron (Fe) powder and acid (e.g., HCl, Acetic Acid) | Acidic aqueous or alcoholic media, reflux | Cost-effective, tolerant of many functional groups.[5][6] | Generates large amounts of iron oxide sludge, making work-up challenging.[6] |

| Stannous Chloride Reduction | Tin(II) chloride (SnCl₂) and acid (e.g., HCl) | Acidic alcoholic or aqueous solution, often heated | Mild conditions, good for sensitive substrates.[4] | Stoichiometric amounts of tin salts are produced, which can be difficult to remove and have environmental concerns.[7] |

| Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | Aqueous or aqueous/organic mixtures, often basic | Mild and inexpensive reagent.[8] | Can be sluggish, work-up can be complicated by sulfur byproducts. |

Reaction Mechanisms: The "Why" Behind the "How"

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes.

Catalytic Hydrogenation

This process involves the heterogeneous catalysis where molecular hydrogen is activated on the surface of a metal catalyst.

Caption: Catalytic Hydrogenation Workflow.

The nitroaniline adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the adsorbed atomic hydrogen, passing through nitroso and hydroxylamine intermediates before the final amine is formed and desorbed.[9]

Metal/Acid Reductions (Bechamp and SnCl₂)

These are examples of dissolving metal reductions. The metal acts as the electron source, and the acid serves as the proton source. The reaction proceeds via a series of single-electron transfers.

Caption: Electron and Proton Transfer in Metal/Acid Reductions.

The mechanism for the Bechamp reduction is complex but is believed to involve the formation of ferrous hydroxide, which is the actual reducing species.[6][10] The SnCl₂ reduction involves the oxidation of Sn(II) to Sn(IV).[7]

Experimental Protocols

Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. Nitroanilines and phenylenediamines can be toxic and are potential skin sensitizers.[11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Protocol 1: Catalytic Hydrogenation of p-Nitroaniline

This method is highly efficient and provides a high-purity product.[3]

-

Materials:

-

p-Nitroaniline (13.8 g, 0.1 mol)

-

10% Palladium on carbon (Pd/C), 50% wet (approx. 0.5 g)

-

Ethanol (150 mL)

-

High-pressure autoclave with stirring mechanism

-

Hydrogen gas source

-

-

Procedure:

-

Add p-nitroaniline and ethanol to the autoclave.

-

Carefully add the wet Pd/C catalyst.

-

Seal the autoclave and purge several times with nitrogen, followed by hydrogen to remove all oxygen.

-

Pressurize the autoclave to 3.0 MPa with hydrogen.

-

Begin stirring and heat the mixture to 80-90°C.

-

Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the autoclave with nitrogen before opening.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely.

-

Remove the solvent from the filtrate under reduced pressure to yield crude p-phenylenediamine.

-

Purify by recrystallization from water or a mixture of ethanol and water.

-

Protocol 2: Bechamp Reduction of m-Nitroaniline

A classic and cost-effective method.[5][6]

-

Materials:

-

m-Nitroaniline (13.8 g, 0.1 mol)

-

Iron powder, fine mesh (25 g, 0.45 mol)

-

Concentrated Hydrochloric Acid (2 mL)

-

Ethanol (100 mL)

-

Water (50 mL)

-

Sodium carbonate or sodium hydroxide solution for neutralization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-nitroaniline, ethanol, water, and hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring.

-

Add the iron powder in small portions over 30-60 minutes to control the exothermic reaction.

-

After the addition is complete, continue to reflux for 3-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture slightly and, while still warm, add a saturated solution of sodium carbonate to precipitate the iron salts as iron oxides/hydroxides. The mixture should be basic to litmus paper.

-

Filter the hot mixture through a bed of Celite®. Wash the iron sludge thoroughly with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude m-phenylenediamine can be purified by vacuum distillation or recrystallization from a suitable solvent like n-butanol.[12]

-

Protocol 3: Reduction of o-Nitroaniline with Stannous Chloride

A milder alternative to the Bechamp reduction.

-

Materials:

-

o-Nitroaniline (13.8 g, 0.1 mol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol)

-

Concentrated Hydrochloric Acid (75 mL)

-

Sodium hydroxide solution (e.g., 10 M)

-

-

Procedure:

-

In a round-bottom flask, dissolve o-nitroaniline in concentrated hydrochloric acid with gentle warming.

-

Cool the solution in an ice bath and then add a solution of SnCl₂·2H₂O in concentrated hydrochloric acid portion-wise, keeping the temperature below 20°C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

The completion of the reaction can be monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until the tin hydroxides precipitate. This step is highly exothermic and should be done with caution.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude o-phenylenediamine by vacuum distillation or recrystallization.

-

Product Purification and Characterization

Phenylenediamines are prone to oxidation, often turning dark upon exposure to air.[13] Purification should be carried out promptly, and it is advisable to add a small amount of a reducing agent like sodium dithionite during aqueous work-ups or recrystallizations to prevent discoloration.

-

Recrystallization: Water is a common solvent for recrystallizing p-phenylenediamine.[14] For m-phenylenediamine, solvents like n-butanol or mixed solvent systems such as methanol/diethyl ether have been reported to be effective.[12]

-

Distillation: Vacuum distillation is an effective method for purifying all three isomers, but it should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Analytical Characterization

-

Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reduction. A typical mobile phase would be a mixture of hexane and ethyl acetate. The diamine product will have a lower Rf value than the corresponding nitroaniline due to its higher polarity.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a quantitative method to assess the purity of the final product.[10]

-

Spectroscopy:

-

FTIR: The disappearance of the characteristic nitro group stretches (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the appearance of N-H stretching vibrations of the primary amine (a doublet around 3300-3450 cm⁻¹) are indicative of a successful reduction.[10][15]

-

¹H NMR: The aromatic protons will experience an upfield shift upon reduction of the electron-withdrawing nitro group to an electron-donating amino group. The appearance of a broad singlet for the -NH₂ protons (which can be exchanged with D₂O) is also a key indicator. For p-phenylenediamine in CDCl₃, the aromatic protons appear as a singlet around 6.56 ppm, and the amine protons appear around 3.3 ppm.[12]

-

¹³C NMR: Similar upfield shifts are observed for the aromatic carbons upon reduction.

-

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Incomplete or Slow Reaction | Inactive catalyst (hydrogenation) or metal (Bechamp). | For hydrogenation, use fresh catalyst. For Bechamp, ensure the iron powder is finely divided and consider activating it with dilute acid. |

| Insufficient acid in metal/acid reductions. | Ensure the correct stoichiometry of acid is used. | |

| Low reaction temperature. | Gently heat the reaction mixture, but be mindful of potential side reactions.[4] | |

| Formation of Side Products (e.g., azoxy, azo compounds) | Over-reduction or side reactions of intermediates. | This is more common with powerful reducing agents like LiAlH₄. Sticking to the recommended protocols for catalytic hydrogenation or metal/acid reductions usually minimizes these. |

| Product is Darkly Colored | Oxidation of the diamine product. | Work quickly, use an inert atmosphere where possible, and consider adding a small amount of a reducing agent like sodium dithionite during work-up. |

| Difficult Work-up (emulsions, intractable precipitates) | Formation of fine metal hydroxides/oxides. | Filter the reaction mixture through a pad of a filter aid like Celite®. For SnCl₂ reductions, careful pH control during neutralization is key. |

References

- Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879.

- OSHA. (1991). m-, o-, and p-Phenylenediamine. (Method 81). U.S.

- Oreate AI. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction.

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- PubChem. o-Phenylenediamine.

- Merck. (2024).

- ECHEMI.

- ChemicalBook. p-Phenylenediamine(106-50-3) 1H NMR spectrum.

- Cosmetic Ingredient Review. (2023).

- CN1718568A. (2006).

- UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes.

- Wikipedia. Béchamp reduction.

- StatPearls. (2024). Paraphenylenediamine Toxicity. NCBI Bookshelf.

- ResearchGate. (2015).

- Makaryan, I. A., & Savchenko, V. I. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-20.

- ResearchGate. What is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?

- Carl ROTH. Safety Data Sheet: Tin(II)

- ResearchGate. ¹H-NMR spectrum of ortho-phenylene diamine-substituted bismaleimide-containing phthalonitrile (o-BMIPN).

- Shroff S. R. Rotary Institute of Chemical Technology.

- ResearchGate. (2020).

- Sigma-Aldrich. (2024).

- SpectraBase. m-PHENYLENEDIAMINE (99.8%) - [FTIR] - Spectrum.

- Organic Syntheses. o-PHENYLENEDIAMINE.

- OSHA. m-, o-, and p-Phenylenediamine.

- EPA. p-Phenylenediamine.

- Sigma-Aldrich. o-Phenylenediamine.

- Sigma-Aldrich. (2025).

- ResearchGate.

- ACS GCI Pharmaceutical Roundtable. Sn2+ reduction.

- Mettler Toledo.

- Merck Millipore. (2025).

- Apollo Scientific.

- Safe Work Australia. (2023).

- LPS. Safety Data Sheet (SDS) Tin(II) Chloride Solution.

- Reddit.

- MADE SAFE. (2019). P-phenylenediamine in Hair Dye: Why You Should Avoid It & How to Shop Safer.

- ResearchG

- Fisher Scientific. (2025). SAFETY DATA SHEET: Tin(II)

- ResearchGate. Can anyone suggest a good sodium dithionite workup after reduction a nitro function?

- CAMEO Chemicals | NOAA. raney nickel - Report.

- Asian Journal of Chemistry. Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose.

- Thermo Fisher Scientific. (2025).

- Journal of Chemical Education. (2023).

- SciSpace.

- ResearchG

Sources

- 1. carlroth.com [carlroth.com]

- 2. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. p-Phenylenediamine(106-50-3) 1H NMR spectrum [chemicalbook.com]

- 13. osha.gov [osha.gov]

- 14. nj.gov [nj.gov]

- 15. journals.ust.edu [journals.ust.edu]

Derivatization of 3-Fluoro-N1-methylbenzene-1,2-diamine for drug discovery

Application Notes & Protocols

Introduction: Strategic Value of 3-Fluoro-N1-methylbenzene-1,2-diamine in Medicinal Chemistry

The o-phenylenediamine (OPD) scaffold is a cornerstone in medicinal chemistry, celebrated for its role as a precursor to a multitude of biologically active heterocyclic compounds.[1] Among these, the benzimidazole ring system is particularly prominent, forming the core of numerous approved drugs with activities ranging from antiviral and anticancer to antiulcerative.[2][3] The strategic derivatization of the OPD core allows for the systematic exploration of chemical space to optimize pharmacological properties.

The subject of this guide, 3-Fluoro-N1-methylbenzene-1,2-diamine, is a highly valuable starting material for building focused compound libraries. Its utility is rooted in its specific substitutions:

-

Fluorine Atom: The incorporation of fluorine into a drug candidate can profoundly enhance its pharmacological profile. It can increase metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby improving cell permeability and oral bioavailability.[4][5]

-

N1-Methyl Group: The presence of a methyl group on one of the amine nitrogens provides a crucial point of distinction. It sterically and electronically differentiates the two nitrogen atoms, allowing for regioselective reactions. This pre-installed methyl group can also fill hydrophobic pockets in target proteins and prevents the formation of certain metabolites, potentially improving the drug's pharmacokinetic profile.

This guide provides an in-depth exploration of key derivatization strategies for 3-Fluoro-N1-methylbenzene-1,2-diamine, focusing on the synthesis of benzimidazoles and other key intermediates for drug discovery programs. We will detail robust protocols, explain the rationale behind experimental choices, and provide methods for structural verification.

Safety and Handling

Before commencing any experimental work, it is critical to consult the Safety Data Sheet (SDS) for all reagents. 3-Fluoro-N1-methylbenzene-1,2-diamine and its parent compound, 3-Fluorobenzene-1,2-diamine, are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[6][7]

GHS Hazard Statements for Parent Diamines:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H314/H315: Causes severe skin burns and eye damage / Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Mandatory Precautions:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Core Derivatization Workflow

The derivatization of 3-Fluoro-N1-methylbenzene-1,2-diamine primarily leverages the nucleophilicity of its two distinct amino groups. The secondary methylamino group is generally less reactive than the primary amino group due to steric hindrance and electron donation from the methyl group. This inherent difference can be exploited for regioselective synthesis. The most powerful application is the formation of heterocyclic systems.

Caption: General workflow for derivatizing the target diamine.

Strategy 1: Cyclocondensation for the Synthesis of Fluorinated Benzimidazoles

The most valuable transformation of o-phenylenediamines in drug discovery is their cyclocondensation with single-carbon donors to form the benzimidazole scaffold.[8][9] This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups.

Protocol 1.A: Phillips-Ladenburg Synthesis with Carboxylic Acids

This classic method involves the reaction of the diamine with a carboxylic acid, typically under acidic conditions at elevated temperatures, to eliminate two molecules of water.[10] The presence of a strong acid like HCl protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the primary amine of the OPD.

Causality Behind Experimental Choices:

-

Reagents: 3-Fluoro-N1-methylbenzene-1,2-diamine and a selected carboxylic acid (R-COOH). The nature of the 'R' group directly installs the C2-substituent of the benzimidazole, providing a straightforward path to diversity.

-

Catalyst: 4M Hydrochloric Acid (HCl) is used not only to catalyze the condensation but also to ensure the reactants remain soluble in the aqueous medium.

-

Solvent: Water or ethanol is a common choice. The reaction is often heated to reflux to overcome the activation energy for the dehydration steps.

-

Work-up: Neutralization with a base (e.g., NH₄OH or NaOH) is crucial to deprotonate the benzimidazole product, causing it to precipitate from the aqueous solution, thus simplifying purification.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-Fluoro-N1-methylbenzene-1,2-diamine (1.0 eq), the desired carboxylic acid (1.1 eq), and 4M HCl.

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Precipitation: Slowly add concentrated ammonium hydroxide (NH₄OH) or a solution of sodium hydroxide with vigorous stirring until the pH is basic (pH ~8-9). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then dry it under a vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Sources

- 1. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | CID 54023234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]